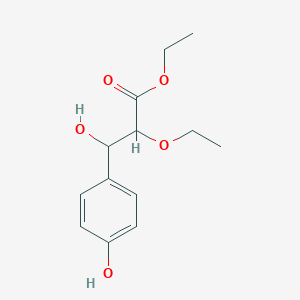

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate is a chemical compound with the CAS Number: 2055119-23-6 . It has a molecular weight of 254.28 .

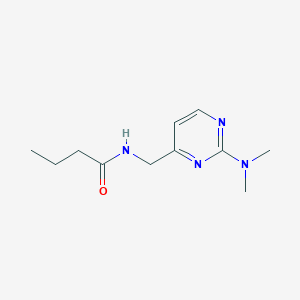

Molecular Structure Analysis

The molecular formula of Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate is C13H18O5 . The InChI code for this compound is 1S/C13H18O5/c1-3-17-12(13(16)18-4-2)11(15)9-5-7-10(14)8-6-9/h5-8,11-12,14-15H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate has a molecular weight of 254.28 . The storage temperature for this compound is in a freezer .Applications De Recherche Scientifique

Synthesis and Molecular Interactions

Phase Behavior and Material Science

In material science, the phase behavior of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate enantiomers has been studied to understand its crystallization process. Lorenzo Codan, M. Bäbler, and M. Mazzotti (2010) investigated the ternary phase diagram of the compound's enantiomers in cyclohexane, revealing unique structural evolutions and oiling out phenomena (Codan, Bäbler, & Mazzotti, 2010). This research provides insights into the compound's behavior in different solvents, which is crucial for its application in material synthesis and drug formulation.

Biocatalysis and Enzymatic Studies

The compound has also been a subject of enzymatic studies aimed at producing enantiomerically pure substances. H. Deussen et al. (2003) developed a biocatalytic approach for the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid from its racemic ethylester, demonstrating the potential of enzymes in the selective synthesis of valuable pharmaceutical intermediates (Deussen et al., 2003). This approach not only underscores the compound's relevance in the pharmaceutical industry but also highlights the growing importance of green chemistry and sustainable manufacturing processes.

Mécanisme D'action

Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate, a similar compound, is an intermediate in the synthesis of glitazars, novel Thiophene substituted oxazole containing α-ethoxy phenylpropanoic acid derivatives, as very potent PPARα/γ dual agonist demonstrating potent antidiabetic and lipid-lowering activity at a very low dose .

Safety and Hazards

The safety data sheet for Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate suggests that it should be stored in a dry, cool, and well-ventilated place . Contact with skin, eyes, and clothing should be avoided, and ingestion and inhalation should be prevented . In case of contact, the affected area should be washed off with soap and plenty of water, and medical attention should be sought .

Propriétés

IUPAC Name |

ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-3-17-12(13(16)18-4-2)11(15)9-5-7-10(14)8-6-9/h5-8,11-12,14-15H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFLLVMFVRDXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C1=CC=C(C=C1)O)O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one](/img/structure/B2560035.png)

![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2560042.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2560055.png)